molecular formula C7H4F2N2 B053060 4-Amino-2,3-difluorobenzonitrile CAS No. 112279-71-7

4-Amino-2,3-difluorobenzonitrile

Cat. No. B053060
M. Wt: 154.12 g/mol
InChI Key: SITORLJYAUMNMW-UHFFFAOYSA-N
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Patent
US04863959

Procedure details

A stirred mixture of the crude 4-bromo-2,3-difluoroaniline, 36 g of cuprous cyanide and 908 mL of DMF is heated 7 hours at reflux under an N2 atmosphere. After cooling, 900 mL of 10% aqueous NaCN is added and 45 minutes later 2 L of H2O. The black solution is extracted three times with CH2Cl2 (total volume 4 L). The CH2CL2 extract is washed with H2O, saturated NaHCO3 and H2O (500 mL of each) and then stripped in vacuo. The resulting black oil is purified by dry-column chromatography on silica gel using CH2CL2 as eluent. There is obtained 31.17 g (55% overall yield) of 4-amino-2,3-difluorobenzonitrile, m.p. 108°-110° C., with the expected ion at 156 in the mass spectrum and consistent NMR and IR spectral data.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
908 mL
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[C:3]=1[F:10].[CH3:11][N:12](C=O)C.[C-]#N.[Na+]>O>[NH2:6][C:5]1[CH:7]=[CH:8][C:2]([C:11]#[N:12])=[C:3]([F:10])[C:4]=1[F:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(N)C=C1)F)F
Name
cuprous cyanide
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
908 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 mL
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an N2 atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The black solution is extracted three times with CH2Cl2 (total volume 4 L)
EXTRACTION
Type
EXTRACTION
Details
The CH2CL2 extract
WASH
Type
WASH
Details
is washed with H2O, saturated NaHCO3 and H2O (500 mL of each) and
CUSTOM
Type
CUSTOM
Details
The resulting black oil is purified by dry-column chromatography on silica gel using CH2CL2 as eluent

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=C(C#N)C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 31.17 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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